molecular formula C22H23N3O2 B10900934 2-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B10900934
M. Wt: 361.4 g/mol
InChI Key: ZGORRLFBKBVABJ-UHFFFAOYSA-N
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Description

4-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5-DIONE is a complex organic compound with a unique structure that combines a pyrazole ring with a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves multiple steps, starting with the preparation of the pyrazole ring and the tricyclic system. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine with appropriate reagents . The tricyclic system is then constructed through a series of cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE is unique due to its tricyclic structure combined with a pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

4-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C22H23N3O2/c1-12-6-4-5-7-17(12)11-24-14(3)20(13(2)23-24)25-21(26)18-15-8-9-16(10-15)19(18)22(25)27/h4-9,15-16,18-19H,10-11H2,1-3H3

InChI Key

ZGORRLFBKBVABJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)N3C(=O)C4C5CC(C4C3=O)C=C5)C

Origin of Product

United States

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